An In-depth Technical Guide to 5-Chlorothiazole-4-carbonitrile
An In-depth Technical Guide to 5-Chlorothiazole-4-carbonitrile
This guide provides a detailed examination of 5-Chlorothiazole-4-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development and synthetic chemistry. We will explore its core chemical properties, reactivity, synthesis, and applications, offering field-proven insights into its utility as a versatile chemical scaffold.
Core Chemical Identity and Properties
5-Chlorothiazole-4-carbonitrile is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The presence of a chloro group at the 5-position and a nitrile group at the 4-position imparts distinct reactivity and makes it a valuable intermediate for further chemical modification. Thiazole-based compounds are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.
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// Substituent nodes Cl [label="Cl", pos="2.4,1.5!", fontcolor="#34A853"]; C_nitrile [label="C", pos="2.4,-1.5!", fontcolor="#202124"]; N_nitrile [label="N", pos="3.4,-2.1!", fontcolor="#202124"];
// Ring bonds N1 -- C2 [len=1.5]; C2 -- S3 [len=1.5]; S3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5];
// Double bonds (approximated with color/style if needed) C2 -- S3 [color="#5F6368"]; C4 -- C5 [color="#5F6368"];
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// Invisible nodes for label positioning label_node [label="5-Chlorothiazole-4-carbonitrile", pos="0,-2.5!", fontsize=14, fontcolor="#202124"]; } Figure 1: Structure of 5-Chlorothiazole-4-carbonitrile.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-chloro-1,3-thiazole-4-carbonitrile | N/A |
| CAS Number | 100435-41-0 | N/A |
| Molecular Formula | C₄HClN₂S | |
| Molecular Weight | 144.58 g/mol | |
| Appearance | Expected to be a solid at room temperature | [1] |
| Purity | Typically >97% for research applications |
Note: Specific experimental data like melting and boiling points for this exact isomer are not widely published. Data is often extrapolated from closely related isomers like 2-Chlorothiazole-5-carbonitrile (MP: 47-49°C, BP: 291.1°C).[1]
Spectroscopic Profile
The structural features of 5-Chlorothiazole-4-carbonitrile give rise to a distinct spectroscopic signature, which is crucial for reaction monitoring and quality control.
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Infrared (IR) Spectroscopy : The most prominent feature is a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the 2220-2260 cm⁻¹ region. Other characteristic peaks would include those for C=N and C-S stretching within the thiazole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The molecule contains a single proton on the thiazole ring at the 2-position. Its chemical shift is expected in the aromatic region (typically δ 7.0-9.0 ppm), influenced by the electronegativity of the adjacent nitrogen and sulfur atoms and the electron-withdrawing effects of the substituents.[2]
-
¹³C NMR : The spectrum would show four distinct carbon signals. The nitrile carbon (C≡N) is characteristically found around δ 110-120 ppm.[3] The three carbons of the thiazole ring would appear at distinct shifts, with the C5 atom bonded to chlorine being significantly influenced by its electronegativity.
-
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[3]
Reactivity and Mechanistic Insights
The chemical behavior of 5-Chlorothiazole-4-carbonitrile is dominated by the electronic properties of its substituents. The chlorine atom at the C5 position and the cyano group at the C4 position are both strongly electron-withdrawing.
Causality of Reactivity:
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Activation for Nucleophilic Aromatic Substitution (SₙAr) : In the thiazole ring, the C5 position is inherently activated for reaction with nucleophiles.[4] This effect is significantly amplified by the adjacent electron-withdrawing nitrile group at C4. This group helps to stabilize the negative charge of the Meisenheimer complex—the key intermediate formed during an SₙAr reaction—through resonance.[5] Consequently, the chlorine atom at C5 serves as an excellent leaving group, making this position the primary site for chemical modification.
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Reactivity of the Nitrile Group : The cyano group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents, providing a secondary avenue for derivatization.
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// Edges start -> intermediate [label="Nucleophilic\nAttack at C5"]; nucleophile -> intermediate; intermediate -> product [label="Elimination of Cl⁻"]; } Figure 2: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).
Key Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a generalized, self-validating procedure for substituting the 5-chloro group with a generic amine nucleophile.
Objective: To synthesize a 5-amino-thiazole-4-carbonitrile derivative.
Materials:
-
5-Chlorothiazole-4-carbonitrile (1 equivalent)
-
Amine Nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 equivalents)
-
Aprotic Polar Solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Non-nucleophilic Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 equivalents)
Methodology:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Chlorothiazole-4-carbonitrile and the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the base, followed by the dropwise addition of the amine nucleophile. The use of a base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Heat the mixture to a temperature appropriate for the chosen solvent and nucleophile's reactivity (typically 60-100 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3] SₙAr reactions on similar systems often reach completion within 4-8 hours at elevated temperatures.[6]
-
Workup: After cooling to room temperature, pour the reaction mixture into water. The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 5-substituted thiazole.
Self-Validation: The success of the reaction is validated by the disappearance of the starting material on TLC and the appearance of a new, typically more polar, product spot. Final structure confirmation is achieved via spectroscopic methods (NMR, MS, IR), confirming the incorporation of the nucleophile and the loss of the chlorine atom.
Synthesis and Industrial Relevance
While multiple synthetic routes to substituted thiazoles exist, a common and industrially relevant approach is the Hantzsch Thiazole Synthesis or variations thereof.[7] A plausible route to 5-Chlorothiazole-4-carbonitrile would involve the condensation of a thioamide with an α-halocarbonyl compound that already contains the required chloro and cyano functionalities. The development of efficient, high-yield syntheses for such building blocks is a key area of process chemistry research.[8][9]
Applications in Drug Discovery and Development
The true value of 5-Chlorothiazole-4-carbonitrile lies in its role as a versatile intermediate. The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in hydrogen bonding and its metabolic stability.
-
Scaffold for Library Synthesis: The predictable reactivity at the C5 position allows for the rapid synthesis of large libraries of related compounds by reacting it with a diverse set of nucleophiles. These libraries are then screened for biological activity against various targets.
-
Bioisostere: The thiazole ring is often used as a bioisostere for other aromatic systems, like benzene or pyridine, to modulate a compound's pharmacokinetic properties, such as solubility, absorption, and metabolic profile.
-
Known Therapeutic Areas: Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][10][11] The ability to easily functionalize the 5-position of this specific scaffold allows chemists to fine-tune the structure to optimize potency and selectivity for a given biological target.
Safety and Handling
Based on safety data for structurally related chlorothiazole and cyanothiazole compounds, 5-Chlorothiazole-4-carbonitrile should be handled with care.
-
Hazards: Expected to be harmful if swallowed, inhaled, or in contact with skin.[12] Causes skin and serious eye irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[12][13]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.
-
Decomposition: Hazardous decomposition products upon heating may include nitrogen oxides, sulfur oxides, carbon oxides, and hydrogen chloride.
Conclusion
5-Chlorothiazole-4-carbonitrile is a highly functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its key feature is the activated 5-position, which allows for facile nucleophilic substitution, making it an ideal scaffold for building molecular diversity. A thorough understanding of its reactivity, grounded in the principles of physical organic chemistry, enables researchers to strategically employ this molecule in the design and synthesis of novel compounds with therapeutic potential.
References
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ResearchGate. (2025). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Available at: [Link]
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Royal Society of Chemistry. (2024). Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. Available at: [Link]
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Research Journal of Chemical Sciences. (2015). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. Available at: [Link]
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Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2018). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Available at: [Link]
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FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]
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ResearchGate. (2025). The conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles. Available at: [Link]
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MDPI. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Available at: [Link]
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MDPI. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Available at: [Link]
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fm-chemicals. (n.d.). 2-chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile. Available at: [Link]
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Indian Academy of Sciences. (n.d.). Chemistry of the thiazoles. Available at: [Link]
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OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Available at: [Link]
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Journal of Synthetic Chemistry. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile. Available at: [Link]
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PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. Available at: [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Available at: [Link]
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European Chemicals Agency (ECHA). (n.d.). Substance Information. Available at: [Link]
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